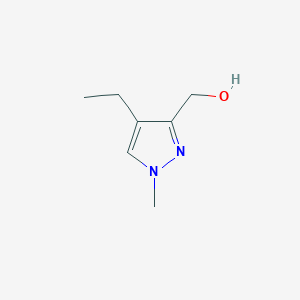
(4-ethyl-1-methyl-1H-pyrazol-3-yl)methanol
Übersicht
Beschreibung
“(4-ethyl-1-methyl-1H-pyrazol-3-yl)methanol” is a chemical compound with the CAS Number: 1256561-12-2 . It has a molecular weight of 140.19 . The compound is liquid in its physical form . The IUPAC name for this compound is “(4-ethyl-1-methyl-1H-pyrazol-3-yl)methanol” and its InChI Code is 1S/C7H12N2O/c1-3-6-4-9(2)8-7(6)5-10/h4,10H,3,5H2,1-2H3 .
Molecular Structure Analysis
The molecular structure of “(4-ethyl-1-methyl-1H-pyrazol-3-yl)methanol” can be represented by the InChI Code: 1S/C7H12N2O/c1-3-6-4-9(2)8-7(6)5-10/h4,10H,3,5H2,1-2H3 .Physical And Chemical Properties Analysis
“(4-ethyl-1-methyl-1H-pyrazol-3-yl)methanol” is a liquid . Unfortunately, there is no further information available on the physical and chemical properties of this compound.Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Pyrazole derivatives, including compounds similar to (4-ethyl-1-methyl-1H-pyrazol-3-yl)methanol, have been studied for their antioxidant properties . These compounds can scavenge free radicals, which are harmful to biological systems. The antioxidant activity is crucial because it can protect against oxidative stress-related diseases, such as cancer and cardiovascular diseases .
Anticancer Potential
Research has indicated that certain pyrazole compounds exhibit anticancer activities . They have been shown to be cytotoxic to various human cell lines, including colorectal carcinoma cells. The mechanism of action often involves the induction of apoptosis, which is a programmed cell death process, crucial for eliminating cancer cells .
Drug Development
The pyrazole ring is a common motif in many pharmaceuticals. Compounds with this structure have been used in the development of drugs for treating different types of cancer. The versatility of the pyrazole ring allows for the creation of compounds with a wide range of therapeutic and pharmacological properties .
Antileishmanial and Antimalarial Applications
Pyrazole derivatives have also been evaluated for their antileishmanial and antimalarial effects. These diseases are caused by parasitic infections, and new treatments are constantly being sought. Molecular simulation studies have shown that some pyrazole compounds have a good binding affinity to the active sites of enzymes associated with these parasites .
Enzyme Inhibition
Some pyrazole molecules have been found to inhibit specific enzymes effectively. For instance, they can act as inhibitors for the soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of bioactive lipid epoxides. Inhibition of sEH has therapeutic potential in the treatment of hypertension and inflammatory diseases .
Synthesis of Heterocyclic Compounds
The pyrazole ring is a key component in synthesizing various heterocyclic compounds. These compounds are significant in medicinal chemistry due to their diverse biological activities. The synthesis often involves green chemistry approaches, which are environmentally friendly and sustainable .
Safety and Hazards
Eigenschaften
IUPAC Name |
(4-ethyl-1-methylpyrazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-3-6-4-9(2)8-7(6)5-10/h4,10H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOTYZJEPQTFRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN(N=C1CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-ethyl-1-methyl-1H-pyrazol-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



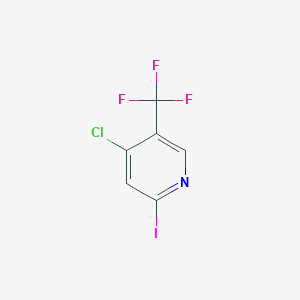
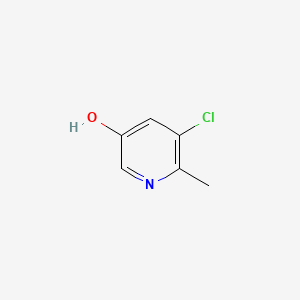

![3-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1459321.png)
![5-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid](/img/structure/B1459322.png)
![6-Azaspiro[2.5]octan-4-one hydrochloride](/img/structure/B1459323.png)
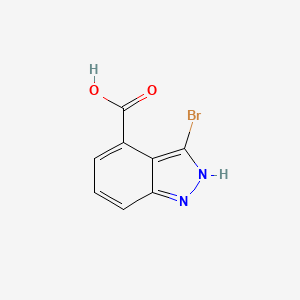
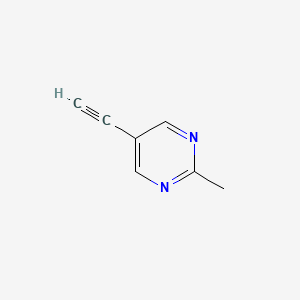
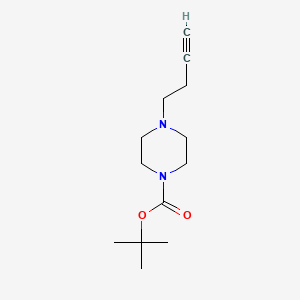
![6,6-Difluorobicyclo[3.1.0]hexan-3-amine](/img/structure/B1459329.png)
![[1-[4-(4-Methoxyphenyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride](/img/structure/B1459330.png)
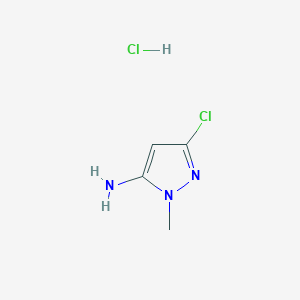
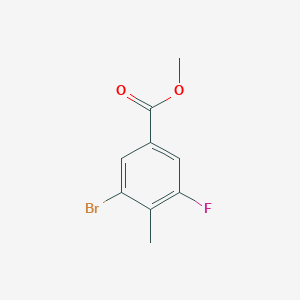
![6-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1459339.png)